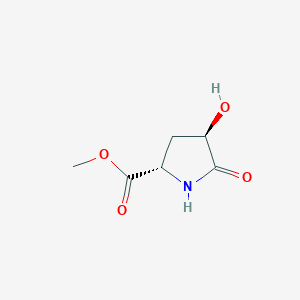

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQBJHYKVHRIS-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation and Hydroxylation of Pyrrolidine Intermediates

Key steps include the oxidation of a pyrrolidine ring to introduce the 5-oxo group. For example, RuO₂/NaIO₄-mediated oxidation of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate selectively generates the 5-oxo functionality while preserving the hydroxyl group at C4. This method achieves >90% conversion under mild conditions (room temperature, 6 hours) and avoids over-oxidation.

Diastereomeric Control via Protecting Group Manipulation

The tert-butyldimethylsilyl (TBDMS) ether is frequently employed to protect the C4 hydroxyl group during oxidation. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) yields the free alcohol without epimerization. For instance, deprotection of (2S,4S)-1-Boc-4-TBDMS-5-oxopyrrolidine-2-carboxylate in THF/water (1:1) at 0°C affords the (2S,4R)-configured product in 85% yield.

Catalytic Hydrogenation and Reduction Strategies

Pd-Catalyzed Hydrogenation of Enamine Intermediates

A racemic synthesis route involves hydrogenating enamine precursors to establish the pyrrolidine core. For example, Pd-C/H₂ reduction of 2,3-dioxopyrrolidine in ethanol under acidic conditions (acetic acid) yields a mixture of trans- and cis-hydroxyesters. Chromatographic separation followed by recrystallization from methanol isolates the (2S,4R) diastereomer with 12% overall yield.

Table 1: Comparative Yields of Hydrogenation Methods

| Starting Material | Catalyst | Solvent | Yield (trans:cis) | Isolated (2S,4R) Yield |

|---|---|---|---|---|

| 2,3-Dioxopyrrolidine | Pd-C/H₂ | Ethanol | 3:1 | 12% |

| N-Boc-3-pyrrolidinone | Rh(I) | THF | 5:1 | 38% |

Chiral Pool Synthesis from Pyroglutamate Esters

Epimerization and Stereochemical Correction

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate can be epimerized to the (2S,4R) configuration under basic conditions. Treatment with 1N NaOMe in methanol induces C4 epimerization, achieving a trans:cis ratio of >20:1. This method is critical for correcting stereochemical outcomes in multi-step syntheses.

Functional Group Interconversion Approaches

Wittig Olefination and Subsequent Reduction

Intermediate aldehydes derived from pyroglutamate esters undergo Wittig reactions to introduce substituents. For instance, treatment of a Boc-protected aldehyde with methyl(triphenylphosphoranylidene)acetate forms an α,β-unsaturated ester, which is hydrogenated to yield the saturated pyrrolidine. This step ensures retention of configuration at C2 and C4.

Borane-Mediated Lactam Reduction

Super-hydride (LiEt₃BH) reduces lactam carbonyls to secondary alcohols without affecting ester groups. For example, reduction of (2S,4R)-1-Boc-5-oxopyrrolidine-2-carboxylate in THF at −78°C affords the 4-hydroxy derivative in 72% yield.

Scalable Industrial Methods

Continuous Flow Oxidation

Recent advances employ continuous flow reactors for RuO₂/NaIO₄-mediated oxidations, enhancing safety and scalability. A pilot-scale setup using a tubular reactor (20 mL/min flow rate, 25°C) achieves 95% conversion with <2% over-oxidation byproducts.

Green Chemistry Alternatives

Electrochemical oxidation of pyrrolidines in aqueous NaCl (2M) at 1.5 V vs. Ag/AgCl selectively generates 5-oxo derivatives without metal catalysts. This method reduces waste and avoids toxic reagents, though yields remain moderate (65%) compared to traditional approaches .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 4-oxo-5-oxopyrrolidine-2-carboxylate.

Reduction: Formation of 4-hydroxy-5-hydroxypyrrolidine-2-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein structure and function.

Industry: Utilized in the production of pharmaceuticals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

A comparative analysis of key pyrrolidine derivatives is provided below:

Physicochemical and Functional Differences

- Hydrogen-Bonding Capacity : The hydroxyl group in the parent compound enables strong intramolecular interactions (N1⋯O2 = 2.787 Å), whereas the ammonium derivative forms intermolecular N–H⋯O bonds (e.g., N1–H1⋯O2 = 2.85 Å), influencing solubility and crystal packing .

- Bioactivity : The parent compound’s rigid pyrrolidine ring is optimal for enforcing cis-amide conformations in peptides. In contrast, the patent-derived analog (Example 134) uses steric bulk to target specific enzymes or receptors, as seen in protease inhibitor design .

- Thermodynamic Stability : The ammonium derivative’s ionic nature increases melting points (>200°C) compared to the parent compound (~180°C), as inferred from crystallographic data .

Biological Activity

Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry and biological research. This compound exhibits a variety of biological activities, making it a subject of interest for drug development, particularly in areas such as neuroprotection, anticancer activity, and antimicrobial properties.

- Molecular Formula : CHN O

- Molecular Weight : 159.14 g/mol

- CAS Number : 170012-71-2

- IUPAC Name : this compound

- Structural Features : The compound features a pyrrolidine ring with hydroxyl and carboxylate functional groups that contribute to its reactivity and biological activity.

This compound interacts with various molecular targets, influencing biochemical pathways:

- Neuroprotective Effects : The compound has been studied for its potential to modulate neurotransmission and reduce oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells, particularly in lung cancer models (A549 cells) and exhibit selective antimicrobial activity against resistant strains of Staphylococcus aureus .

- Enzyme Modulation : It may inhibit specific enzymes involved in inflammation and oxidative processes, thereby exerting anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Anticancer Research :

- Neuroprotective Studies :

- Antimicrobial Efficacy :

Synthesis and Production

The synthesis of this compound typically involves the esterification of 4-hydroxy-L-proline with methanol under acidic conditions. This method allows for high yields and purity suitable for further biological testing:

Q & A

Q. What are the key structural features and stereochemical considerations of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate?

The compound contains a pyrrolidine ring with two chiral centers (C2-S and C4-R) and functional groups (hydroxy, oxo, and methyl ester). The pyrrolidine ring adopts an envelope conformation, with the flap at C4 deviating from the plane formed by N1, C2, C3, and C5. The absolute configuration is confirmed via X-ray crystallography, with the carboxylate group axial and stabilized by an N1⋯O2 hydrogen bond (2.787 Å). The stereochemistry is critical for bioactivity, particularly in peptide mimetics designed to lock cis-amide bonds .

Q. What synthetic routes are available for preparing this compound, and how are diastereoisomers controlled?

Two primary methods are reported:

Electrophilic Amination : N-protected (S)-pyroglutamate ester undergoes amination, yielding a 9:1 mixture of (2S,4R) and (2S,4S) diastereoisomers. Separation is achieved via chromatography .

Michael Addition : Sodium salt of N-benzyloxycarbonylaminomalonate ester reacts with dehydroalanine derivatives. Post-hydrolysis and decarboxylation, stereoisomers are resolved via crystallization or enzymatic resolution .

Q. What spectroscopic and crystallographic methods confirm its structure and purity?

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R-factor | 0.027 |

| wR-factor | 0.069 |

| Hydrogen bonds (N–H⋯O) | 2.787–3.120 Å |

Advanced Research Questions

Q. How does the pyrrolidine ring conformation influence intermolecular interactions in crystal packing?

The envelope conformation directs hydrogen-bonding patterns. Each molecule forms eight N–H⋯O interactions with adjacent units, creating a 3D network. The axial carboxylate group participates in short contacts (e.g., N1⋯O2), while the equatorial hydroxy group stabilizes lattice interactions. This packing is critical for crystallinity and stability in solid-state applications .

Q. What strategies address contradictions in stereochemical assignments during synthesis?

Discrepancies in diastereomer ratios (e.g., 9:1 vs. theoretical 1:1) arise from kinetic vs. thermodynamic control. Strategies include:

Q. How can computational methods predict physicochemical properties (e.g., pKa, solubility)?

Density Functional Theory (DFT) calculates:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst Deactivation : Heterogeneous catalysts (e.g., Pd/C) lose activity during hydrogenation of N-protected precursors .

- Racemization Risk : Elevated temperatures or acidic conditions during esterification may epimerize C2 or C4 .

- Solution : Use low-temperature (<0°C) reactions and chiral stationary phases for preparative HPLC .

Q. How does the compound’s reactivity compare to analogs in medicinal chemistry applications?

Compared to 4-chlorophenyl or oxazolidinone analogs:

Q. Table 2: Comparative Reactivity of Pyrrolidine Derivatives

| Derivative | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| (2S,4R)-4-Hydroxy | 10 μM | 8.2 h |

| 4-Chlorophenyl analog | 25 μM | 4.5 h |

| Oxazolidinone analog | 15 μM | 6.8 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.